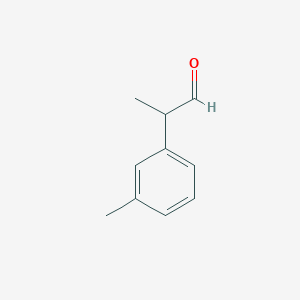
2-甲苯基丙醛
描述
2-m-Tolylpropanal, also known as 2-(m-Tolyl)propanal, is an organic compound with the molecular formula C10H12O. It belongs to the class of aldehydes, characterized by the presence of a terminal carbonyl group (O=CH–). This compound is known for its aromatic properties due to the presence of a tolyl group, which is a methyl-substituted phenyl group. 2-m-Tolylpropanal is used in various applications, including as a flavoring agent and in the synthesis of other organic compounds .
科学研究应用
2-m-Tolylpropanal has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used as a flavoring agent in the food industry and as a fragrance component in the cosmetics industry .
准备方法
Synthetic Routes and Reaction Conditions
2-m-Tolylpropanal can be synthesized through several methods. One common synthetic route involves the Friedel-Crafts acylation of toluene with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds as follows:
[ \text{C}_6\text{H}_5\text{CH}_3 + \text{CH}_3\text{CH}_2\text{COCl} \xrightarrow{\text{AlCl}_3} \text{C}_6\text{H}_4(\text{CH}_3)\text{CH}_2\text{CH}_2\text{CHO} ]
Another method involves the oxidation of 2-m-Tolylpropanol using oxidizing agents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4). The reaction conditions typically involve the use of an organic solvent like dichloromethane or acetone .
Industrial Production Methods
Industrial production of 2-m-Tolylpropanal often involves the catalytic hydrogenation of 2-m-Tolylpropenal. This process uses a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures. The reaction is as follows:
[ \text{C}_6\text{H}_4(\text{CH}_3)\text{CH}=\text{CHCHO} + \text{H}_2 \xrightarrow{\text{Pd/C}} \text{C}_6\text{H}_4(\text{CH}_3)\text{CH}_2\text{CH}_2\text{CHO} ]
化学反应分析
Types of Reactions
2-m-Tolylpropanal undergoes various chemical reactions, including:
Oxidation: It can be oxidized to 2-m-Tolylpropanoic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: It can be reduced to 2-m-Tolylpropanol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The aldehyde group can undergo nucleophilic substitution reactions with reagents like Grignard reagents to form secondary alcohols.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution or CrO3 in acetic acid.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Substitution: Grignard reagents (RMgX) in dry ether.
Major Products
Oxidation: 2-m-Tolylpropanoic acid.
Reduction: 2-m-Tolylpropanol.
Substitution: Secondary alcohols with various alkyl groups depending on the Grignard reagent used
作用机制
The mechanism of action of 2-m-Tolylpropanal involves its interaction with various molecular targets and pathways. As an aldehyde, it can form Schiff bases with primary amines, which can lead to the formation of imines. This reactivity is crucial in its biological activities, where it can interact with proteins and enzymes, potentially inhibiting their function or altering their activity. The exact molecular targets and pathways involved are still under investigation, but its reactivity with nucleophiles is a key aspect of its mechanism .
相似化合物的比较
2-m-Tolylpropanal can be compared with other similar compounds such as:
2-m-Tolylpropenal: An unsaturated aldehyde with a similar structure but with a double bond in the side chain.
2-m-Tolylpropanol: The corresponding alcohol of 2-m-Tolylpropanal.
2-m-Tolylpropanoic acid: The corresponding carboxylic acid of 2-m-Tolylpropanal.
Uniqueness
2-m-Tolylpropanal is unique due to its specific reactivity as an aldehyde, which allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis. Its aromatic nature also contributes to its distinct properties and applications .
属性
IUPAC Name |
2-(3-methylphenyl)propanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O/c1-8-4-3-5-10(6-8)9(2)7-11/h3-7,9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQOMLDKKNSTBKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(C)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















